2-Bromo-5H-benzo[b]carbazole
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Overview
Description
2-Bromo-5H-benzo[b]carbazole is a chemical compound with the molecular formula C16H10BrN It belongs to the class of carbazole derivatives, which are known for their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5H-benzo[b]carbazole typically involves the bromination of 5H-benzo[b]carbazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted carbazole derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Hydrocarbazole derivatives.
Scientific Research Applications
2-Bromo-5H-benzo[b]carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Potential precursor for the synthesis of bioactive molecules with anticancer, antiviral, and antibacterial properties.
Materials Science: Employed in the development of advanced materials such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-Bromo-5H-benzo[b]carbazole largely depends on its application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific derivative and application .
Comparison with Similar Compounds
5H-benzo[b]carbazole: The parent compound without the bromine substitution.
2-Chloro-5H-benzo[b]carbazole: Similar structure with a chlorine atom instead of bromine.
2-Iodo-5H-benzo[b]carbazole: Similar structure with an iodine atom instead of bromine.
Uniqueness: 2-Bromo-5H-benzo[b]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C16H10BrN |
---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
2-bromo-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-5-6-15-14(9-12)13-7-10-3-1-2-4-11(10)8-16(13)18-15/h1-9,18H |
InChI Key |
ODBFMBHLQWEVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(N3)C=CC(=C4)Br |
Origin of Product |
United States |
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